Product packaging for Ethyl vinyl ketone(Cat. No.:CAS No. 1629-58-9)

Ethyl vinyl ketone

Cat. No.: B1663982
CAS No.: 1629-58-9
M. Wt: 84.12 g/mol
InChI Key: JLIDVCMBCGBIEY-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated Ketone Chemistry

Ethyl vinyl ketone belongs to the class of α,β-unsaturated carbonyl compounds, specifically an enone. wikipedia.org This class is defined by a chemical structure where a carbon-carbon double bond is conjugated with the double bond of a carbonyl group. wikipedia.org This conjugation is the source of their characteristic reactivity. The general structure is (O=CR)−Cα=Cβ−R. wikipedia.org

The key feature of α,β-unsaturated ketones like EVK is their susceptibility to nucleophilic attack at two primary sites: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition). pressbooks.publibretexts.org This dual reactivity, often termed vinylogous reactivity, makes them highly versatile reagents in organic synthesis. wikipedia.org The electronegative oxygen atom withdraws electron density through the conjugated system, rendering the β-carbon electrophilic and prone to attack by nucleophiles. libretexts.org Weaker nucleophiles typically favor the 1,4-addition pathway. pressbooks.pub

Compared to its simpler analogue, mthis compound (MVK), EVK is a representative straight-chain aliphatic α,β-unsaturated ketone. tandfonline.comnih.gov These compounds are known to be reactive and can act as direct-acting irritants. tandfonline.comnih.gov Their reactivity also makes them valuable in a variety of chemical transformations, including Michael additions, Diels-Alder cycloadditions, and aldol (B89426) condensations, serving as precursors to more complex molecular architectures. chempedia.inforesearchgate.netncert.nic.in

Historical Perspectives on Synthetic Development

Significant advancements came with the development of more commercially viable routes. In the 1970s, a method was reported for preparing EVK from propionic acid and vinyl lithium, using 1,2-dimethoxyethane (B42094) as a solvent. nih.gov A patent filed in the late 1960s described a process for producing EVK by reacting ethylene (B1197577) and carbon monoxide in the presence of water and a copper-based catalyst. google.com

In the early 1990s, several commercial routes were patented that improved the synthesis of EVK. One such patent, issued to Aristech Chemical Corp., detailed the synthesis of EVK through a catalyzed vinylation of a ketone with paraformaldehyde. nih.govgoogle.com Around the same time, the Exxon Chemical Company's Plastics Technology Division reported an improved commercial process for synthesizing EVK and other vinyl ketones. nih.gov Another technique involves the in situ generation of EVK from 1-chloropentan-3-one for immediate use in subsequent reactions to produce pharmaceutical intermediates. nih.gov

Table 2: Selected Historical Synthetic Methods for this compound

Method Reactants Catalyst/Conditions Year Reported/Patented
Acyl Halide-Ethylene Reaction Ethylene, Acetyl halide Aluminum halide catalyst google.com Known prior to 1975 google.com
Ethylene Carbonylation Ethylene, Carbon monoxide, Water Copper complex, 150-210°C, 1000-4500 psig google.com 1975 (Patent) google.com
Organolithium Reaction Propionic acid, Vinyl lithium 1,2-dimethoxyethane (DME) solvent nih.gov 1974 nih.gov
Catalyzed Vinylation Ketone, Paraformaldehyde Halogen acid salt of a secondary amine and a solid oxide catalyst nih.govgoogle.com 1991 (Patent) nih.gov

Current Research Significance and Challenges

This compound continues to be a compound of significant interest in various fields of chemical research. Its primary utility lies in its role as a monomer and a synthetic intermediate. nih.gov The presence of the activated double bond allows it to undergo polymerization readily, and there is growing interest in creating well-defined poly(vinyl ketones) using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.com These polymers are noted for being photo-responsive and having high photodegradability. mdpi.com

In organic synthesis, EVK is a valuable substrate for carbon-carbon bond-forming reactions. It is frequently used in organocatalyzed reactions, such as the Diels-Alder reaction, to construct functionalized cyclohexene (B86901) rings, which are important precursors for many natural products and pharmaceuticals. chempedia.inforesearchgate.net It also participates in Baylis-Hillman reactions and Michael additions. chempedia.info

Recent research has also explored the biological activities of EVK. For instance, studies in plant biology have shown that EVK can induce stomatal closure in Arabidopsis by regulating ion flux and the accumulation of extracellular ATP, which in turn triggers a hydrogen peroxide burst. mdpi.com

Despite its utility, working with this compound presents challenges. Its high reactivity means it can polymerize spontaneously, especially when heated. wikipedia.org To mitigate this, commercial preparations are typically stabilized with inhibitors like butylated hydroxytoluene (BHT). thermofisher.comsigmaaldrich.com This inherent instability requires careful handling and storage to ensure its purity and prevent unwanted side reactions during its use as a reagent. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1663982 Ethyl vinyl ketone CAS No. 1629-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-1-en-3-one
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InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3
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InChI Key

JLIDVCMBCGBIEY-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)C=C
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Molecular Formula

C5H8O
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Related CAS

29697-33-4
Record name 1-Penten-3-one, homopolymer
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DSSTOX Substance ID

DTXSID5025318
Record name Ethyl vinyl ketone
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Molecular Weight

84.12 g/mol
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Physical Description

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odour
Record name 1-Penten-3-one
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Boiling Point

38.00 °C. @ 60.00 mm Hg
Record name 1-Penten-3-one
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Solubility

insoluble in water; soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 1-Penten-3-one
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Density

0.842-0.848
Record name 1-Penten-3-one
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CAS No.

1629-58-9
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Record name Ethyl vinyl ketone
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Record name Ethyl vinyl ketone
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Record name ETHYL VINYL KETONE
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Ethyl Vinyl Ketone

Catalytic methods provide efficient and selective pathways to this compound, often under milder conditions than classical routes. These are divided into metal-catalyzed and organocatalytic strategies.

A significant advancement in the synthesis of this compound involves the direct carbonylation of ethylene (B1197577). This process reacts ethylene with carbon monoxide at elevated temperatures and pressures, utilizing a Group Ib metal-carbonyl catalyst. researchgate.netgoogle.com This method is notable for its high selectivity, directly forming the desired α,β-unsaturated ketone. google.com

The reaction is typically conducted in an inert liquid solvent, such as benzene, in the substantial absence of hydrogen. google.com Catalysts are often complexes of copper in a low oxidation state (+1 or 0) with carbon monoxide. google.com The process has been shown to produce this compound with high selectivity over other potential products like diethyl ketone. google.com

A key patent describes reacting ethylene and carbon monoxide at temperatures between 150°C and 210°C. researchgate.net The selectivity of the reaction is influenced by factors such as the molar ratio of the reactants and the presence of water.

Table 1: Effect of Ethylene to Carbon Monoxide Ratio on EVK Synthesis

This interactive table summarizes the selectivity of the metal-catalyzed carbonylation reaction at different reactant ratios, based on data from experimental examples. researchgate.netgoogle.com

Ethylene:CO Molar RatioCO Conversion to Ketones (%)Selectivity to this compound (%)Selectivity to Diethyl Ketone (%)
3:12.5 - 492Trace
8:123 - 2675 - 8018 - 20
16:18 - 12782

Catalytic Approaches

Organocatalytic Vinylation Strategies

Organocatalytic routes to this compound often proceed via the Mannich reaction, a three-component condensation. wikipedia.orgyoutube.com This strategy involves the reaction of a ketone (methyl ethyl ketone), an aldehyde (typically formaldehyde (B43269) or its equivalent, paraformaldehyde), and a secondary amine (like dimethylamine (B145610) or piperidine) to form a β-amino ketone, known as a Mannich base. youtube.comchempedia.infoscribd.com

The reaction is catalyzed by the amine itself or its corresponding acid salt, which classifies it as an organocatalytic process. google.com The resulting Mannich base is thermally unstable and undergoes elimination to yield the α,β-unsaturated ketone. wikipedia.org This two-step sequence effectively achieves the vinylation of the starting ketone. youtube.comscribd.com

A patented method describes the reaction of methyl ethyl ketone with paraformaldehyde in the presence of a secondary amine halogen acid salt catalyst, such as piperidine (B6355638) hydrochloride, to produce both this compound and its isomer, methyl isopropenyl ketone. google.com

Reaction Scheme: Mannich Reaction to this compound

Formation of Mannich Base: Methyl ethyl ketone reacts with formaldehyde and a secondary amine to form the β-amino ketone intermediate.

Elimination: The Mannich base is heated, often during the reaction or in a subsequent step, to eliminate the amine and form the carbon-carbon double bond of this compound. scribd.com

Traditional methods for synthesizing this compound rely on well-established multi-step reaction sequences.

One of the classical routes to this compound is through an acylation reaction followed by an elimination step. This can be achieved via a Friedel-Crafts acylation of ethylene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). This reaction forms an intermediate, 1-chloro-3-pentanone (B146379), which is then dehydrohalogenated to yield this compound.

Another variation of this pathway involves the dehydrohalogenation of 1-chloro-3-pentanone using a base. Diethylaniline has been used for this purpose, where the chloroketone is mixed with the base and then distilled to promote the elimination of hydrogen chloride and form the final product.

For certain applications, this compound can be generated in situ from a stable precursor. This approach avoids the isolation of the often volatile and reactive vinyl ketone. A common method involves the gentle decomposition of 1-chloro-3-pentanone. nih.gov This precursor releases this compound upon heating or treatment with a mild base, allowing it to be immediately consumed in a subsequent reaction. This technique is particularly useful in the synthesis of pharmaceutical intermediates where the direct handling of this compound may be undesirable. nih.gov

Classical Organic Transformations

Advanced Synthetic Approaches to this compound and its Derivatives

The synthesis of this compound (EVK), a valuable monomer and synthetic intermediate, has been the subject of considerable research, leading to the development of sophisticated methods that offer high degrees of control and efficiency.

Chemo- and Regioselective Preparations

Achieving high chemo- and regioselectivity is paramount in modern organic synthesis to maximize the yield of the desired product while minimizing side reactions and complex purification procedures. Several advanced methods have been developed for the synthesis of this compound and other α,β-unsaturated ketones.

One highly selective industrial process involves the reaction of ethylene with carbon monoxide at elevated temperatures (150°C to 210°C) and pressures in the presence of a Group Ib metal-carbonyl catalyst. google.com This method demonstrates high selectivity for this compound, with reported molar selectivities of 65-75%. google.com

Another approach involves the catalyzed vinylation of a ketone with paraformaldehyde. nih.gov For instance, reacting methyl ethyl ketone with paraformaldehyde using a dual-catalyst system—comprising a halogen acid salt of a secondary amine and a solid oxide catalyst (e.g., niobium oxide)—can produce this compound. google.com

The preparation of vinyl ketones from Mannich bases represents another effective strategy. Aryl methyl ketones can be converted to their corresponding Mannich base hydrochlorides, which are then treated with reagents like ethyl chloroformate and diisopropylethylamine to yield the desired aryl vinyl ketones. nih.gov This method is part of a broader class of elimination reactions of β-substituted carbonyl compounds to form α,β-unsaturated systems.

For the synthesis of derivatives, the Diels-Alder reaction, where this compound acts as a dienophile, is a powerful tool for constructing six-membered rings with high stereocontrol. chempedia.info Furthermore, asymmetric reactions, such as the aza-Morita-Baylis-Hillman reaction of this compound with N-sulfonated imines, can be catalyzed by bifunctional organocatalysts to produce chiral derivatives. chempedia.info

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of α,β-unsaturated ketones, the class to which this compound belongs.

A key focus is the replacement of hazardous reagents and solvents. The Claisen-Schmidt condensation, a common method for forming α,β-unsaturated ketones, has been adapted to greener conditions. Research has shown that using water as a solvent and a green, metal-free catalyst like choline (B1196258) hydroxide (B78521) can lead to excellent yields of the desired products without the need for chromatographic separation. acs.org

The Knoevenagel condensation, another route to α,β-unsaturated systems, has been studied over solid basic catalysts such as Cs-exchanged zeolites. scielo.brresearchgate.net Using heterogeneous catalysts simplifies product separation and catalyst recycling, reducing waste compared to traditional homogeneous catalysis. scielo.brresearchgate.net This approach avoids the use of corrosive bases and minimizes the production of toxic waste streams. researchgate.net

Scientists have also developed more eco-friendly procedures for reactions involving α,β-unsaturated ketone starting materials. For example, an improved Miyakoshi procedure for synthesizing β-nitro ketones uses a solid-supported nitrite (B80452) and an emerging green solvent, cyclopentyl methyl ether (CPME), which reduces the environmental impact and simplifies work-up procedures. rsc.org These advancements in related reactions highlight the potential for developing greener direct syntheses for this compound itself.

MethodCatalyst/ReagentSolventKey Finding
Ethylene Carbonylation Group Ib metal-carbonylInert hydrocarbons, ethers, ketonesHigh selectivity (65-75%) for this compound. google.com
Claisen-Schmidt Choline hydroxideWaterMetal-free, green catalyst system with high yields. acs.org
Knoevenagel Condensation Cs-exchanged ZeolitesTolueneHeterogeneous catalyst allows for easy separation and reuse. scielo.brresearchgate.net
β-Chlorovinyl Ketone Synthesis AlCl₃ in Ionic Liquid1,2-dichloroethaneUse of ionic liquids gives high yields and avoids tar formation compared to stoichiometric AlCl₃. google.com

Precursors and Intermediate Chemistry

The choice of starting materials and the management of reactive intermediates are critical to the successful synthesis of this compound.

Chemistry of β-Chloroethyl Ketone Intermediates

Halogenated ketones are versatile intermediates in organic synthesis. Specifically, β-chloroethyl ketones serve as direct precursors to this compound through dehydrochlorination. For example, 1-chloropentan-3-one has been used to generate this compound in situ for subsequent reactions to produce pharmaceutical intermediates. nih.gov The elimination of hydrogen chloride from the β-chloroethyl ketone yields the target α,β-unsaturated system.

A related class of intermediates, β-chlorovinyl ketones, are prepared by reacting acyl chlorides with acetylene. google.com Traditionally, this reaction required a stoichiometric amount of aluminum trichloride (AlCl₃), but modern methods utilize chloroaluminate-containing ionic liquids as the reaction medium. This approach provides high yields and avoids the formation of tarry byproducts often associated with the older method. google.com These intermediates are highly versatile for creating a variety of chemical structures. google.com

Utilization of Biomass-Derived Feedstocks

The transition from petrochemical feedstocks to renewable, biomass-derived sources is a central goal of sustainable chemistry. Research into converting biomass into valuable platform chemicals has identified pathways to produce ketones.

Lignocellulosic biomass, a non-food-based renewable resource, can be processed to yield various platform molecules. researchgate.net For example, methyl levulinate, which can be derived from biomass, has been successfully converted to mthis compound (a close analog of EVK) in a gas-phase continuous process. acs.org This conversion proceeds via an α-angelica lactone intermediate, demonstrating a viable route from a bio-based feedstock to an α,β-unsaturated ketone. acs.org

Other research has shown that 5-(hydroxymethyl)furfural (HMF), another key biomass-derived platform chemical, can be condensed with acetone (B3395972) to create larger molecules that serve as feedstocks for the polymer and fuel industries. rsc.org Similarly, aromatic ethers, which can be derived from lignin (B12514952), can be catalytically transformed into cyclohexanone (B45756) and its derivatives, showcasing the potential to produce a wide range of ketones from biomass. researchgate.net These strategies pave the way for future developments in producing this compound from renewable resources. lsu.edu

Reactivity and Mechanistic Investigations of Ethyl Vinyl Ketone

Nucleophilic Addition Reactions

The conjugated system in ethyl vinyl ketone, comprising a carbonyl group and a vinyl group, allows for two primary modes of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon. The latter is a widely exploited pathway for carbon-carbon and carbon-heteroatom bond formation.

Michael Addition Chemistry

The Michael reaction, in its classic sense, involves the 1,4-addition of a soft nucleophile, typically a stabilized carbanion (enolate), to an α,β-unsaturated carbonyl compound. youtube.com This reaction is a cornerstone in the functionalization of molecules like this compound.

This compound is an effective Michael acceptor, reacting with a wide array of nucleophiles. researchgate.netnsf.gov The reaction involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. youtube.com A key outcome of the Michael addition of an enolate to an enone like this compound is the formation of a 1,5-dicarbonyl compound. youtube.com

The scope of nucleophiles extends beyond simple enolates to include organometallic reagents, ylides, and various heteroatoms. nsf.govsioc.ac.cn Organolithium reagents, for instance, can effectively add to olefinic systems, and the resulting anionic intermediates can be trapped with electrophiles. nsf.gov Ylide-initiated Michael additions represent another class of reactions where the ylide acts as a nucleophile, leading to a betaine (B1666868) intermediate that can undergo subsequent cyclization. sioc.ac.cn

Table 1: Examples of Intermolecular Michael Additions to α,β-Unsaturated Ketones

Nucleophile (Donor)Acceptor SystemProduct Type
Enolatesα,β-Unsaturated Carbonyl1,5-Dicarbonyl Compound youtube.com
Organolithium ReagentsOlefinic N-heterocyclesFunctionalized Heterocycles nsf.gov
Sulfur Ylidesα,β-Unsaturated KetonesCyclopropanes or Dihydrofurans sioc.ac.cn
Amines (Aza-Michael)Electron-deficient Alkeneβ-Amino Carbonyl Compound frontiersin.org

When the nucleophilic moiety and the this compound acceptor are present within the same molecule, an intramolecular Michael addition can occur, providing a powerful strategy for the synthesis of cyclic compounds. organicreactions.org This process is governed by the formation of a tethered enolate or other nucleophile that attacks the β-carbon of the unsaturated system, leading to ring closure. organicreactions.org

These intramolecular pathways are instrumental in constructing complex molecular architectures, including bridged carbocyclic and heterocyclic systems. organicreactions.orgnih.gov In many cases, the initial intramolecular Michael addition can trigger a cascade of reactions, leading to the formation of multiple rings in a single synthetic operation. frontiersin.orgorganicreactions.org For example, the aza-Michael addition of a primary amine to a suitably substituted acceptor can be followed by a spontaneous intramolecular cyclization to form stable N-substituted pyrrolidone rings. frontiersin.org This cascade approach is highly efficient for creating complex structures from relatively simple acyclic precursors. nih.gov

Table 2: Intramolecular Michael Addition and Cyclization Examples

Substrate TypeKey ReactionResulting Structure
Tethered Nitrosoalkene and CarbanionIntramolecular Michael-type AdditionBridged Carbocyclic Systems nih.gov
Acyclic Amine and Itaconate DerivativeAza-Michael Addition followed by CyclizationN-substituted Pyrrolidone frontiersin.org
Substituted CoumarinatesIntramolecular Michael AdditionCoumarins organicreactions.org

Conjugate Addition Reactions (beyond Michael)

While the Michael addition is a prominent reaction, other types of conjugate additions, often mediated by transition metals, expand the synthetic utility of this compound. These methods allow for the addition of a broader range of nucleophiles under various conditions.

Copper-catalyzed reactions are particularly effective for the conjugate addition of organometallic reagents. acs.org The use of a catalytic amount of a copper(I) salt, such as copper(I) iodide, facilitates the 1,4-addition of organozinc reagents to α,β-unsaturated ketones. acs.org This method is highly chemoselective for the 1,4-adduct, avoiding the 1,2-addition to the carbonyl group. acs.org For instance, the copper-catalyzed cascade addition of vinyl Grignard reagents to esters proceeds through an in situ generated enone, which then undergoes a conjugate addition. nih.gov

Similarly, dimethylzinc (B1204448) (Me₂Zn) can mediate the addition of acetylenes to ketones, a process that can be influenced by the ketone substrate itself acting as a ligand to activate the zinc reagent. researchgate.net These metal-mediated approaches are valued for their high efficiency and compatibility with various functional groups. acs.orgresearchgate.net

Table 3: Examples of Metal-Mediated Conjugate Additions

Metal/CatalystNucleophileSubstrateKey Feature
CuI (catalytic)Alkenylzinc Reagentsα,β-Unsaturated CarbonylsHigh chemoselectivity for 1,4-addition. acs.org
Cu salt (catalytic)Vinyl Grignard ReagentsCarboxylatesCascade reaction forming a homoallylic ketone. nih.gov
Me₂ZnPhenylacetyleneKetonesMediated by substrate coordination to the zinc reagent. researchgate.net

Palladium catalysis has emerged as a robust method for conjugate addition reactions, particularly for the addition of organoboron nucleophiles. orgsyn.org Cationic palladium(II) complexes have been shown to catalyze the conjugate addition of arylboronic acids to α,β-unsaturated ketones with high efficiency. orgsyn.orgacs.org These reactions are often tolerant to air and moisture, making them practical for synthesis. orgsyn.org

The mechanism typically involves the formation of a palladium enolate intermediate, and the choice of ligands is crucial for achieving high enantioselectivity in asymmetric variants. acs.org Besides arylboronic acids, palladium catalysis can also be used for the coupling of vinylstannanes with allylic acetates, demonstrating the versatility of palladium in forming C-C bonds via mechanisms related to conjugate addition. acs.org Furthermore, palladium(II) can catalyze domino Heck/Suzuki reactions with chelating vinyl ethers, showcasing complex diarylation processes. rsc.org

Table 4: Palladium-Catalyzed Conjugate Addition Reactions

Catalyst SystemNucleophileSubstrate
Cationic Palladium(II)-DuPHOSArylboronic Acidsβ,β-disubstituted α,β-unsaturated ketones orgsyn.org
Pd(O₂CCF₃)₂/DuPHOSPhenylboronic Acid2-Cyclohexenone acs.org
Palladium(0)VinylstannanesAllylic Acetates acs.org
Palladium(II)Arylboronic AcidsChelating Vinyl Ether rsc.org

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, with its electron-deficient double bond, is a competent dienophile in [4+2] cycloadditions.

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. researchgate.net EVK's electron-withdrawing ketone group activates the vinyl moiety, making it a suitable dienophile for reactions with electron-rich dienes.

Achieving stereocontrol in Diels-Alder reactions is crucial for the synthesis of complex molecules. With dienophiles like this compound, a key challenge is controlling enantioselectivity, as the two lone pairs on the carbonyl oxygen are in similar steric and electronic environments, making selective coordination by a Lewis acid catalyst difficult. nih.gov

However, significant advances in organocatalysis have enabled highly enantioselective Diels-Alder reactions with simple α,β-unsaturated ketones. nih.gov For instance, the use of chiral imidazolidinone catalysts allows for the activation of the enone substrate via the formation of a transient iminium ion. This strategy lowers the LUMO of the dienophile, accelerating the reaction and allowing the catalyst's chiral scaffold to effectively shield one face of the dienophile, dictating the stereochemical outcome.

In reactions with various dienes, this approach leads to high yields and excellent enantioselectivities, often favoring the endo product. nih.gov The preference for the endo adduct is often attributed to secondary orbital interactions, a stabilizing interaction between the orbitals of the diene and the unsaturated group of the dienophile in the transition state. wikipedia.org

Table 1: Organocatalyzed Diels-Alder Reaction of this compound with Dienylamine

Entry Diene Yield (%) ee (%)
1 Dienylamine 6 91 98

Data sourced from Macmillan Group research, demonstrating high utility and enantiocontrol on a significant scale. nih.gov

While organocatalysis is a prominent strategy, organometallic catalysis offers alternative activation modes. Organopalladium chemistry, in particular, provides unique pathways for cycloaddition reactions. acs.org Although direct, intermolecular palladium-catalyzed Diels-Alder reactions using simple dienophiles like this compound are not extensively documented, related intramolecular processes and formal cycloadditions highlight the potential of this approach.

A notable strategy involves the asymmetric decarboxylative [4+2] cycloaddition, where a catalytically generated chiral palladium enolate serves as the diene component for a reaction with a pendant dienophile. rsc.org This process begins with the oxidative addition of a Pd(0) complex to a β-ketoester, followed by rate-limiting decarboxylation to form an O-bound palladium enolate. rsc.org This conjugated enolate can then engage in a [4+2] cycloaddition, creating four contiguous stereocenters with high control. rsc.org

Furthermore, palladium(0) catalysts are known to facilitate formal [3+2] cycloadditions between vinyl cyclopropanes and electron-poor olefins, including mthis compound (a close analog of EVK). nih.gov In these reactions, the vinyl cyclopropane (B1198618) opens to form a 1,3-dipole complexed with palladium, which then reacts with the vinyl ketone. nih.gov These examples showcase the capability of palladium complexes to mediate complex cycloadditions, suggesting a fertile ground for future development in asymmetric Diels-Alder reactions involving this compound.

Beyond the classic Diels-Alder reaction with hydrocarbon dienes, this compound participates in cycloadditions with functionalized dienes. A significant example is the [4+2] cycloaddition with silyloxydienes. chempedia.infonih.gov These reactions provide access to highly functionalized cyclohexene (B86901) derivatives, which are versatile synthetic intermediates. The use of silyloxydienes expands the scope of the Diels-Alder reaction, allowing for the formation of products that can be readily converted into cyclohexanones or other derivatives upon cleavage of the silyl (B83357) enol ether.

Diels-Alder Cycloadditions

Annulation Reactions

Annulation reactions are processes that form a new ring onto a pre-existing molecule. This compound is a classic reagent in one of the most well-known annulation methods.

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring. The process involves a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to yield a cyclohexenone derivative. acs.org this compound is an ideal Michael acceptor for this sequence.

The reaction cascade begins with the base-catalyzed Michael addition of an enolate (from a ketone or related donor) to this compound. This conjugate addition forms a 1,5-dicarbonyl intermediate. Under the same basic conditions, this intermediate undergoes an intramolecular aldol condensation, where an enolate formed from one carbonyl group attacks the other carbonyl group, forming a six-membered ring. The resulting β-hydroxy ketone is typically not isolated but is dehydrated upon heating to furnish the final α,β-unsaturated ketone product.

An important variant is the Hajos-Parrish reaction, which is an enantioselective version of the Robinson annulation. In a key example, this compound reacts with 2-methyl-1,3-cyclopentanedione (B45155) in the presence of a catalytic amount of a chiral proline derivative, such as L-valine, to afford a bicyclic diketone with high enantiomeric excess. This reaction demonstrates the power of organocatalysis to control complex cascade reactions.

Table 2: Key Steps of the Robinson Annulation

Step Reaction Type Intermediate/Product
1 Michael Addition 1,5-Diketone
2 Intramolecular Aldol Condensation β-Hydroxy Ketone
3 Dehydration α,β-Unsaturated Ketone (Cyclohexenone)

This sequence provides a robust method for the construction of six-membered rings.

Alternative Annulation Strategies

Beyond the Robinson annulation, this compound participates in other annulation strategies, most notably the Diels-Alder reaction. This [4+2] cycloaddition provides direct access to functionalized six-membered rings. researchgate.net

In these reactions, this compound acts as the dienophile. For example, the Diels-Alder reaction between this compound and a diene like cyclopentadiene (B3395910) has been studied to understand the thermodynamics of the process in various solvents. chempedia.info Organocatalysts can be employed to facilitate enantioselective Diels-Alder reactions, providing optically active cyclohexene derivatives which are valuable synthetic intermediates. researchgate.net

Asymmetric Synthesis Utilizing this compound

The prochiral nature of this compound makes it an ideal substrate for a wide range of asymmetric transformations, enabling the synthesis of chiral molecules with high levels of stereocontrol.

Enantioselective C-C Bond Formations

The formation of enantiomerically enriched carbon-carbon bonds is a central goal of modern organic synthesis. proquest.com this compound is a key reactant in several such processes.

A significant example is the enantioselective reductive aldol coupling. Hydrogenation of this compound in the presence of an aldehyde, catalyzed by a cationic rhodium complex with a chiral phosphonite ligand, produces branched aldol adducts with excellent levels of diastereo- and enantiocontrol. nih.gov This reaction provides a regiochemical alternative to the direct aldol couplings of non-symmetric ketones. nih.gov

Asymmetric Michael additions and Robinson annulations, as previously discussed, also represent crucial enantioselective C-C bond-forming reactions involving this compound. researchgate.netmdpi.com The table below summarizes key findings in this area.

Reaction TypeKetone/DonorAldehyde/AcceptorCatalyst SystemYield (%)ee (%)Reference
Reductive Aldol CouplingThis compoundBenzyloxyacetaldehyde[Rh(COD)(Ligand-W)₂]OTf8196 nih.gov
Reductive Aldol CouplingThis compound2-Formyl-N-Boc-pyrrolidine[Rh(COD)(Ligand-W)₂]OTf8596 nih.gov
Reductive Aldol CouplingThis compound3-Phenylpropanal[Rh(COD)(Ligand-W)₂]OTf8097 nih.gov
Robinson Annulation2-Methylcyclohexane-1,3-dioneMthis compound*L-Proline4976 researchgate.net

*Data for Mthis compound is used as a close proxy for this compound.

Chiral Catalyst Design and Application

The success of asymmetric reactions heavily relies on the design of effective chiral catalysts. For transformations involving this compound, both organocatalysts and transition-metal complexes have been engineered for high performance.

Chiral Phosphonite Ligands: For the rhodium-catalyzed reductive aldol reaction, a novel monodentate TADDOL-based phosphonite ligand was specifically designed. nih.gov This ligand, when complexed with rhodium, creates a chiral environment that effectively controls the facial selectivity of the coupling between the aldehyde and the enolate generated from this compound, leading to high enantioselectivity. nih.gov

Chiral Amine Organocatalysts: In the context of the Robinson annulation, (S)-proline is a classic example of an effective chiral amine catalyst. researchgate.net It operates by forming a chiral enamine or iminium ion intermediate with the reactants, guiding the subsequent C-C bond formation. More advanced primary amine catalysts, often used with co-catalysts like a weak acid, have been designed to achieve even higher yields and enantioselectivities under mild, solvent-free conditions. mdpi.com Cinchona-derived squaramide organocatalysts have also been developed and applied in asymmetric Michael additions. researchgate.net

Diastereoselective Control in this compound Transformations

When new stereocenters are formed in a molecule that already contains one or more stereocenters, controlling the relative configuration (diastereoselectivity) is critical. In reactions with this compound, high levels of diastereocontrol can be achieved through careful selection of catalysts and conditions.

In the enantioselective reductive aldol couplings, the use of either the (R,R)- or (S,S)-enantiomer of the chiral phosphonite ligand allows for catalyst-directed diastereofacial selectivity. nih.gov This means the catalyst dictates the stereochemical outcome, overriding the inherent facial bias of a chiral substrate. For example, in the coupling of this compound with the chiral aldehyde glyceraldehyde acetonide, using the (R,R)-ligand or (S,S)-ligand leads to the formation of different diastereomeric aldol adducts with high selectivity. nih.gov

A halogeno aldol reaction mediated by titanium tetrachloride has also been developed, reacting this compound with various aldehydes. This transformation yields halo aldol adducts with modest diastereoselectivity, favoring the syn isomer. mdpi.com

AldehydeCatalyst LigandYield (%)dr (syn:anti)ee (syn) (%)Reference
Benzyloxyacetaldehyde(R,R)-Ligand W8196:496 nih.gov
2-Formyl-N-Boc-pyrrolidine(R,R)-Ligand W85>98:296 nih.gov
3-Phenylpropanal(R,R)-Ligand W8095:597 nih.gov
4-NitrobenzaldehydeTiCl₄922.2:1.0N/A mdpi.com
2-NaphthaldehydeTiCl₄858.4:1.0N/A mdpi.com

*Reaction is a halogeno aldol reaction, not a reductive coupling. Diastereoselectivity is reported but enantioselectivity is not applicable.

Other Key Organic Transformations

Beyond its fundamental role as a Michael acceptor, this compound participates in a range of other significant organic transformations that highlight its synthetic utility. These include sophisticated C-C bond-forming reactions such as aldol condensations, olefin metathesis, and palladium-catalyzed cross-coupling reactions.

Aldol Condensations

While classic aldol reactions typically involve the reaction of an enolate with an aldehyde or ketone, this compound engages in several mechanistically related and advanced variants. These transformations leverage the unique reactivity of the vinyl ketone moiety.

One significant variant is the Titanium(IV)-mediated halogeno-aldol reaction . In this process, this compound reacts with an aldehyde in the presence of titanium tetrachloride (TiCl₄). The TiCl₄ serves a dual role: it acts as a Lewis acid to activate the aldehyde and also as a source of the chloride nucleophile. The proposed mechanism involves the initial 1,4-conjugate addition of chloride from TiCl₄ to the this compound, generating a reactive titanium enolate. This enolate then undergoes an aldol addition to the Lewis acid-activated aldehyde, forming a chloro-aldol adduct. Researchers have found that conducting the reaction at 0 °C is crucial to inhibit subsequent dehydration and elimination of hydrogen chloride, thus isolating the desired halogeno-aldol product. nih.govchim.itgoogle.com This three-component reaction proceeds efficiently without the need for an inert atmosphere, yielding functionalized products with good to high yields and moderate diastereoselectivity. nih.gov

Another important transformation is the enantioselective reductive aldol coupling . This reaction involves the hydrogenation of this compound in the presence of an aldehyde, catalyzed by a cationic rhodium complex modified with a chiral phosphonite ligand. nih.govwikipedia.org The process couples a rhodium-catalyzed hydrogenation of the vinyl group with an aldol addition. This method provides access to branched aldol adducts with excellent levels of diastereo- and enantiocontrol. nih.gov The development of novel monodentate TADDOL-based phosphonite ligands has been critical to the success of these highly selective couplings. wikipedia.org

Table 1: Examples of Aldol-Type Reactions of this compound

Reaction TypeAldehyde PartnerCatalyst/ReagentSolventYield (%)Diastereoselectivity (syn:anti)Reference
Halogeno-Aldol4-NitrobenzaldehydeTiCl₄CH₂Cl₂924.5:1 nih.gov
Halogeno-AldolBenzaldehydeTiCl₄CH₂Cl₂852.2:1 nih.gov
Halogeno-Aldol2-NaphthaldehydeTiCl₄CH₂Cl₂888.4:1 nih.gov
Halogeno-AldolCyclohexanecarboxaldehydeTiCl₄CH₂Cl₂713.0:1 nih.gov
Reductive AldolBenzaldehyde[Rh(COD)(Ligand)₂]OTf, H₂CH₂Cl₂8596:4 nih.gov
Reductive Aldol(R)-Glyceraldehyde Acetonide[Rh(COD)(Ligand)₂]OTf, H₂CH₂Cl₂8395:5 nih.gov

Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by scrambling the substituents of two different alkenes. This compound, being an electron-deficient (Type II) olefin, is an excellent substrate for cross-metathesis reactions with a variety of olefin partners, typically catalyzed by well-defined ruthenium alkylidene complexes like the Grubbs and Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.gov

The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The ruthenium catalyst reacts with one of the olefin partners to form a new metal-alkylidene complex. This complex then undergoes a [2+2] cycloaddition with the second olefin (e.g., this compound) to form the key four-membered metallacyclobutane intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to release the new cross-coupled olefin product and regenerate a ruthenium alkylidene species that continues the catalytic cycle. nih.gov

Due to its electron-deficient nature, this compound tends to react selectively with more electron-rich (Type I) olefins, minimizing the unproductive homodimerization of EVK itself. Research on analogous α,β-unsaturated systems, such as acrylates and vinylphosphonates, has shown that these reactions proceed with high efficiency and, notably, high (E)-stereoselectivity for the newly formed double bond. researchgate.net This selectivity is a key feature of cross-metathesis with electron-accepting olefins.

Table 2: Representative Olefin Cross-Metathesis with α,β-Unsaturated Systems

Unsaturated SubstrateOlefin PartnerCatalystSolventYield (%)Stereoselectivity (E:Z)Reference
Diethyl vinylphosphonate1-OcteneGrubbs 2nd Gen.CH₂Cl₂81>98:2 researchgate.net
Diethyl vinylphosphonateStyrene (B11656)Grubbs 2nd Gen.CH₂Cl₂84>98:2 researchgate.net
Methyl Acrylate (B77674)1-Pentene-3-olGrubbs 2nd Gen. + CuIEt₂O82Not Reported google.com
Acrylonitrile (B1666552)1-OcteneGrubbs 2nd Gen.CH₂Cl₂85>98:2 organic-chemistry.org

Heck Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound is a suitable alkene component for this reaction due to the electron-withdrawing nature of its carbonyl group, which activates the double bond for insertion into the palladium-carbon bond.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming a Pd(II) species. nih.gov This is followed by coordination of the alkene (this compound) and subsequent migratory insertion of the alkene into the Pd-aryl (or Pd-vinyl) bond. This insertion usually occurs with high regioselectivity, placing the aryl group on the unsubstituted β-carbon of the vinyl ketone. The final step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. The base present in the reaction mixture then regenerates the active Pd(0) catalyst, completing the cycle. The reaction generally results in the exclusive formation of the trans-isomer. Studies on the closely related mthis compound (MVK) demonstrate that the reaction proceeds efficiently with various aryl iodides to give the corresponding 4-aryl-3-buten-2-one products in high yields.

Table 3: Heck Reaction of Mthis compound with Aryl Iodides

Aryl HalideAlkeneCatalystBaseSolventYield (%)Reference
IodobenzeneMthis compoundPd(OAc)₂K₂CO₃DMF92
4-IodotolueneMthis compoundPd(OAc)₂K₂CO₃DMF89
4-IodoanisoleMthis compoundPd(OAc)₂K₂CO₃DMF87
1-Iodo-4-nitrobenzeneMthis compoundPd(OAc)₂K₂CO₃DMF91

Claisen Rearrangements (Analogous Systems)

The Claisen rearrangement is a powerful-sigmatropic rearrangement that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. This compound itself cannot directly undergo a Claisen rearrangement because it lacks the required allyl vinyl ether framework. However, it can serve as a starting material for the synthesis of substrates that are analogous to those used in powerful variants of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements.

Johnson-Claisen Rearrangement Analogue: The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester under acidic catalysis to yield a γ,δ-unsaturated ester. An analogous pathway could be envisioned starting from this compound. First, a 1,2-addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the carbonyl group of EVK would produce a 1,5-dien-3-ol. This divinyl carbinol system is a suitable precursor for a thermal Cope rearrangement, a close relative of the Claisen rearrangement, which would yield a γ,δ-unsaturated ketone. While not a strict Johnson-Claisen, this demonstrates how the carbon skeleton can be constructed from EVK and then rearranged.

Ireland-Claisen Rearrangement Analogue: The Ireland-Claisen rearrangement utilizes the enolate of an allylic ester, which is trapped as a silyl ketene (B1206846) acetal (B89532) before undergoing the-rearrangement. A substrate for an analogous rearrangement could be prepared from this compound. For example, conjugate addition of an allyl cuprate (B13416276) to EVK would generate a lithium enolate. This enolate could then be trapped with a silyl halide (e.g., TMSCl) to form a silyl enol ether. This resulting molecule, possessing an allylic group and a silyl enol ether, is a direct analogue of the silyl ketene acetal intermediate in the Ireland-Claisen rearrangement. Upon heating, this intermediate would be expected to undergo a-sigmatropic rearrangement to furnish a γ,δ-unsaturated ketone containing a silyl ether, which can be readily hydrolyzed to the corresponding ketone. This sequence allows for the synthesis of complex ketone structures by leveraging the principles of the Claisen rearrangement on a substrate derived from EVK.

Polymerization Science and Materials Applications of Ethyl Vinyl Ketone

Homopolymerization Mechanisms

The homopolymerization of ethyl vinyl ketone can be achieved through several radical polymerization pathways. These methods influence the resulting polymer's properties, such as molecular weight and dispersity.

Controlled radical polymerization (CRP) techniques have been developed to overcome the limitations of conventional free-radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation chain transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to vinyl ketones, including this compound. uw.edu.pl This technique utilizes a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative chain transfer process.

A notable advancement is the use of photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization for a range of vinyl ketones, including this compound. uw.edu.pl This method can be conducted under visible light using an organic photoredox catalyst, such as Eosin Y. uw.edu.pl The process is robust and can even proceed in the presence of air. uw.edu.pl The addition of a reducing agent like triethylamine (B128534) can increase the polymerization rate. uw.edu.pl This technique has been shown to produce well-defined poly(this compound) and allows for the synthesis of novel diblock copolymers through successful chain extension, demonstrating high chain-end fidelity. uw.edu.pl

Table 1: Example of a PET-RAFT Polymerization System for Vinyl Ketones

Component Role Example
Monomer Building block of the polymer This compound
RAFT Agent Controls the polymerization Thiocarbonylthio compounds
Photocatalyst Absorbs light and initiates electron transfer Eosin Y
Light Source Provides energy for the reaction Visible light
Reducing Agent (optional) Increases polymerization rate Triethylamine

Cobalt-mediated radical polymerization (CMRP) is another powerful CRP technique that has been successfully employed for the living radical polymerization of this compound. mdpi.com This method often utilizes organo-cobalt complexes to control the polymerization process.

Visible light-induced CMRP of this compound has been demonstrated at room temperature using an organo-cobalt porphyrin as a mediator. mdpi.com This represents a significant achievement as it is a successful example of photo-induced living radical polymerization of a vinyl ketone catalyzed by a transition metal complex. mdpi.com The polymerization exhibits first-order kinetics and a linear increase in molecular weight with monomer conversion, which are characteristic features of a well-controlled, "living" polymerization system. mdpi.com Furthermore, chain extension experiments have confirmed the retention of the living nature of the poly(this compound) chains, enabling the synthesis of various block copolymers. mdpi.com

Table 2: Characteristics of Visible Light-Induced CMRP of this compound

Feature Observation
Kinetics First-order kinetics observed.
Molecular Weight Control Linear increase of molecular weight with conversion.
Living Characteristics Successful chain extension experiments demonstrating retention of the living end.
Products Photo-responsive poly(this compound) and various block copolymers.

Controlled Radical Polymerization Techniques

Copolymerization with this compound

This compound can be copolymerized with other monomers to tailor the properties of the resulting materials. The behavior of these copolymerization reactions is described by the reactivity ratios of the comonomers.

In copolymerization, the reactivity ratios, r₁ and r₂, describe the relative reactivity of a growing polymer chain ending in monomer 1 towards adding another monomer 1 (k₁₁) versus monomer 2 (k₁₂), and the reactivity of a chain ending in monomer 2 towards adding monomer 2 (k₂₂) versus monomer 1 (k₂₁).

A study on the copolymerization of acrylonitrile (B1666552) with a series of vinyl ketones, including this compound, indicated that the reactivity of the vinyl ketone monomers is dependent on the polar nature of the substituent group, rather than its steric bulk. mdpi.com

Table 3: Alfrey-Price Q-e Values for Selected Monomers

Monomer Q Value e Value
Styrene (B11656) 1.00 -0.80
Methyl Methacrylate (B99206) 0.74 0.40
Vinyl Acetate (B1210297) 0.026 -0.22
Mthis compound 0.69 0.68
Acrylonitrile 0.60 1.20

Data for mthis compound is provided for context. chegg.com

The relatively high and positive 'e' value for mthis compound suggests that this compound would also have an electron-poor double bond, favoring copolymerization with electron-rich monomers (those with negative 'e' values).

Synthesis of Block and Gradient Copolymers

The synthesis of block and gradient copolymers incorporating this compound (EVK) allows for the creation of materials with tailored properties, combining the characteristics of different polymer segments. Controlled radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been instrumental in synthesizing well-defined block copolymers containing poly(vinyl ketone) segments. mdpi.comnih.govresearchgate.net

RAFT polymerization enables the synthesis of block copolymers by the sequential addition of monomers. mdpi.com For instance, a poly(vinyl ketone) can be synthesized first and then used as a macro-chain transfer agent (macro-CTA) to polymerize a second monomer, such as methyl methacrylate or styrene, yielding well-defined diblock copolymers. researchgate.net This "living" characteristic allows for precise control over molecular weight and low polydispersity indices (PDI), typically between 1.16 and 1.21. researchgate.net Amphiphilic block copolymers, such as polystyrene-b-poly(phenyl vinyl ketone)-b-poly(acrylic acid), have been synthesized using this method. nih.gov These can self-assemble in water and be completely disintegrated by UV light due to the photodegradable nature of the poly(phenyl vinyl ketone) block. nih.gov

Anionic polymerization is another powerful method for synthesizing block copolymers with high control over their structure, although it is sensitive to impurities and functional groups. researchgate.netuni-bayreuth.deethernet.edu.et It proceeds via living anionic chain ends, allowing for the sequential polymerization of different monomers like styrene and isoprene (B109036) to form block copolymers. ethernet.edu.et While highly effective for hydrocarbon monomers, its application to polar monomers like vinyl ketones can be complicated by side reactions. semanticscholar.org

Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can also be synthesized using RAFT polymerization. rsc.org By copolymerizing EVK with a comonomer like ethyl acrylate (B77674) using a mixture of chain transfer agents with different activities, a gradient structure can be achieved. rsc.orgmdpi.com This results in a polymer with a composition that varies from being rich in one monomer at the α-terminus to rich in the other at the ω-terminus, offering a unique combination of properties distinct from random or block copolymers. rsc.org

Polymerization MethodKey FeaturesExample CopolymersCitations
RAFT Polymerization Controlled molecular weight, low PDI, tolerant to various functional groups.Polystyrene-b-poly(phenyl vinyl ketone)-b-poly(acrylic acid) mdpi.comresearchgate.netnih.gov
Anionic Polymerization Produces highly controlled structures and narrow molecular weight distributions.Polystyrene-b-polyisoprene uni-bayreuth.deethernet.edu.et
Gradient Copolymerization (via RAFT) Gradual change in monomer composition along the chain.Poly(phenyl vinyl ketone)-gr-poly(ethyl acrylate) rsc.orgmdpi.com

Integration into Specialty Polymer Formulations

This compound and its polymers are integrated into specialty formulations to impart specific functionalities, such as photo-responsiveness or enhanced mechanical properties. A key application is in creating advanced polymer networks like interpenetrating polymer networks (IPNs) and semi-IPNs. rsc.org

An IPN consists of two or more independent polymer networks that are physically intertwined. rsc.org For example, a crosslinked poly(phenyl vinyl ketone) (PVK) network can be combined with a secondary network of poly(ethyl acrylate) (PEA). rsc.org This formulation is designed to control the degradation rate of the photodegradable PVK. The more stable PEA network provides structural reinforcement, slowing down the degradation of the PVK component when exposed to UV light. rsc.org Semi-IPNs can also be created, where one polymer is crosslinked and the other is a linear polymer intertwined within it. rsc.org

The properties of these formulations can be tuned by adjusting the ratio of the components and the crosslink density. rsc.org For instance, increasing the content of a softer, non-crosslinked polymer like PEA can increase the swelling ratio of the material in a solvent. rsc.org These IPN and semi-IPN systems demonstrate superior stability against UV degradation compared to the pristine crosslinked PVK material. rsc.org

EVK can also be used as a comonomer in the synthesis of functional polymers for various applications. Copolymers of vinyl ketones have been explored for use as green materials in agriculture, in imaging and microfabrication, and as optical sensors. mdpi.com The reactivity of EVK allows it to be copolymerized with a range of other vinyl monomers, creating materials with a broad spectrum of properties suitable for specialty applications. mdpi.comnih.gov

Formulation TypeComponentsKey FeatureApplicationCitations
Interpenetrating Polymer Network (IPN) Crosslinked Poly(phenyl vinyl ketone) & Crosslinked Poly(ethyl acrylate)Controlled photodegradation, enhanced stabilityMaterials with programmed lifespan rsc.org
Semi-IPN Crosslinked Poly(phenyl vinyl ketone) & Linear Poly(ethyl acrylate)Controlled photodegradation, tunable swellingMaterials with programmed lifespan rsc.org
Functional Copolymers This compound & other vinyl monomers (e.g., acrylonitrile)Photo-responsive, biodegradableAgriculture, imaging, optical sensing mdpi.comnih.gov

Functional Polymer Architectures

Photo-Responsive and Photodegradable Poly(vinyl ketones)

Poly(vinyl ketones), including poly(this compound) (PEVK), are a significant class of photo-responsive polymers known for their ability to degrade upon exposure to ultraviolet (UV) radiation. nih.govdigitellinc.comnih.gov This property stems from the photochemistry of the ketone group in the polymer's side chain. nih.govbohrium.com The degradation process is primarily driven by Norrish type I and Norrish type II photoreactions. nih.govbohrium.com

Norrish Type I Reaction: Involves the cleavage of the bond between the carbonyl group and the polymer backbone, creating radical species that can lead to further chain scission.

Norrish Type II Reaction: Involves the intramolecular abstraction of a hydrogen atom from the polymer backbone by the excited carbonyl group, followed by cleavage of the main chain. rsc.org

This photodegradability makes PEVK and other poly(vinyl ketones) attractive for applications where material disintegration is desired after its useful life, such as in "green" materials designed to break down in the environment. mdpi.com The rate of degradation can be influenced by the specific structure of the polymer and the wavelength of the UV light used. digitellinc.com For example, poly(phenyl vinyl ketone) is stable when exposed to visible blue light but undergoes significant degradation and a decrease in molecular weight when irradiated with UV light around 310 nm. nih.gov

The ability to create well-defined photodegradable polymers has been greatly enhanced by controlled polymerization techniques like RAFT. researchgate.net This allows for the synthesis of block copolymers where a photodegradable poly(vinyl ketone) block can be selectively cleaved by UV light, leading to the disassembly of nanostructures or the release of encapsulated substances. mdpi.comnih.gov

Crosslinking Applications in Polymer Networks

This compound polymers can be crosslinked to form robust three-dimensional networks with enhanced mechanical, thermal, and chemical stability. rsc.orgbohrium.com Crosslinking transforms the material from a soluble thermoplastic into an insoluble and infusible thermoset. ebeammachine.com This process is crucial for applications where structural integrity and resistance to solvents are required. rsc.org

A common method for crosslinking poly(vinyl ketones) involves copolymerizing the vinyl ketone monomer with a multifunctional crosslinking agent. For example, phenyl vinyl ketone can be copolymerized with ethylene (B1197577) glycol dimethacrylate (EGDMA) to form a crosslinked network. rsc.org The density of the crosslinks, and thus the properties of the resulting network, can be controlled by varying the concentration of the crosslinking agent. rsc.orgresearchgate.net

Crosslinking ApplicationCrosslinking AgentResulting StructureKey PropertyCitations
Thermoset Network Ethylene glycol dimethacrylate (EGDMA)Covalently crosslinked PEVKEnhanced mechanical and thermal stability rsc.org
Interpenetrating Polymer Network (IPN) EGDMA (for PVK network)Two intertwined polymer networksControlled photodegradation, improved durability rsc.org

Advanced Characterization of Poly(this compound) Materials

A suite of advanced analytical techniques is employed to characterize poly(this compound) (PEVK) and related materials, providing insights into their molecular, thermal, mechanical, and spectroscopic properties.

Molecular Weight and Distribution: Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PEVK. mdpi.comrsc.org This technique is essential for verifying the control achieved in polymerization reactions, such as RAFT, where narrow molecular weight distributions are a key outcome. mdpi.com

Thermal Properties:

Differential Scanning Calorimetry (DSC): This technique is used to measure thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). mdpi.comnih.gov The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. rsc.org For example, the Tg of a polyketone terpolymer has been reported at 10 °C, with a Tm of 220 °C. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. nih.govrsc.org TGA curves can identify the onset of decomposition and the percentage of material remaining at high temperatures, which is useful for assessing the material's performance limits. nih.gov

Mechanical Properties:

Dynamic Mechanical Analysis (DMA): DMA characterizes the viscoelastic properties of the polymer by applying a sinusoidal stress and measuring the resulting strain. It provides information on the storage modulus (a measure of stiffness) and loss modulus over a range of temperatures. rsc.org DMA was used to evaluate the properties of interpenetrating networks containing poly(phenyl vinyl ketone), showing changes in material stiffness before and after UV-induced degradation. rsc.org

Spectroscopic and Structural Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the chemical structure of the polymer by detecting the characteristic vibrations of its functional groups. rsc.org For PEVK, the presence of the carbonyl (C=O) group and the vinyl group in the monomer can be confirmed.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of atoms on the surface of a material. For instance, in characterizing graphene sheets functionalized for polymer growth, XPS was used to identify C-C, C-O, and C=O bonds. nih.gov

The table below summarizes key characterization techniques and the information they provide for PEVK materials.

TechniqueAbbreviationInformation ProvidedCitations
Size-Exclusion ChromatographySEC/GPCMolecular weight (Mn, Mw) and Polydispersity Index (PDI) mdpi.comrsc.org
Differential Scanning CalorimetryDSCGlass transition temperature (Tg), Melting temperature (Tm) mdpi.comnih.govrsc.org
Thermogravimetric AnalysisTGAThermal stability, decomposition temperature nih.govrsc.org
Dynamic Mechanical AnalysisDMAViscoelastic properties (Storage Modulus, Loss Modulus) rsc.org
Infrared SpectroscopyIRChemical structure, functional groups rsc.org

Theoretical and Computational Chemistry Studies of Ethyl Vinyl Ketone

Quantum Chemical Investigations of Electronic Structure

The electronic structure of a molecule governs its reactivity and physical properties. wikipedia.org Quantum chemical calculations are essential for characterizing the distribution of electrons and the nature of chemical bonds within ethyl vinyl ketone.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species. wuxiapptec.comchalcogen.ro For this compound, the HOMO is associated with the π-bond of the vinyl group, indicating its role as a nucleophile in reactions. youtube.com Conversely, the LUMO is centered on the conjugated system, highlighting its electrophilic character, particularly at the β-carbon, making it susceptible to nucleophilic attack as a Michael acceptor. nih.gov

Table 1: Key Chemical Reactivity Parameters Derived from FMO Analysis

ParameterDescriptionSignificance for this compound
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Indicates nucleophilic character, primarily at the C=C double bond. wuxiapptec.comyoutube.com
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Indicates electrophilic character, particularly for Michael additions. wuxiapptec.comnih.gov
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies higher reactivity and polarizability. nih.gov

To gain a deeper understanding of the bonding within this compound, computational methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are employed. nih.gov These analyses provide a quantitative, visual representation of electron pairing and delocalization in the molecule. For EVK, these studies would characterize the covalent nature of the C-C and C-H sigma bonds and the delocalized π-electron system across the vinyl and carbonyl groups. This delocalization is responsible for the molecule's conjugated properties and influences its reactivity and spectroscopic behavior. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and hyperconjugative interactions within the molecule, revealing the stabilization effects arising from electron delocalization. chalcogen.ro

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is pivotal in mapping the detailed pathways of chemical reactions involving this compound, from atmospheric degradation to synthetic transformations.

The atmospheric lifetime and degradation pathways of this compound are primarily determined by its reactions with oxidants like the hydroxyl (OH) radical and chlorine (Cl) atoms. researchgate.netnih.gov Computational studies, particularly using DFT methods like M06-2X, have been conducted to map the potential energy surfaces (PES) for these reactions. researchgate.netnih.govrsc.org

For the reaction with the OH radical, two main mechanisms are considered: direct H-atom abstraction from various sites on the molecule and OH addition to the C=C double bond. nih.govrsc.org Calculations show that the reaction proceeds mainly through the addition of the OH radical to the double bond, which is energetically more favorable than H-abstraction. nih.govrsc.orgnih.gov Specifically, the addition to the α-carbon of the vinyl group is found to be the most dominant pathway both energetically and thermodynamically. nih.govrsc.org

Table 2: Calculated Energetics for the Reaction of this compound with OH Radicals

Reaction ChannelDescriptionComputational FindingReference
OH Addition (α-carbon)Addition of OH radical to the CH2= carbon.Energetically and thermodynamically most dominant pathway. nih.govrsc.org
OH Addition (β-carbon)Addition of OH radical to the =CH- carbon.Less favorable than addition to the α-carbon. nih.govrsc.org
H-Abstraction (-CH2-)Abstraction of a hydrogen atom from the ethyl group's methylene (B1212753).Energetically more favorable than other H-abstraction channels but less favorable than OH addition. nih.gov

This compound is a versatile substrate in various catalytic reactions, such as Diels-Alder cycloadditions and Michael additions. researchgate.netchempedia.infochempedia.info Computational methods are used to analyze the transition states of these processes, providing insight into reaction barriers, stereoselectivity, and the role of the catalyst. For instance, in organocatalyzed Diels-Alder reactions, DFT calculations can be used to propose transition state structures that explain the observed enantiomeric excess and diastereoselectivity. rsc.org By modeling the interactions between the substrate, catalyst, and diene, researchers can understand how non-covalent interactions, like hydrogen bonding, stabilize a particular transition state, thereby directing the stereochemical outcome. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict and interpret the spectroscopic properties of molecules. wikipedia.org For this compound, computational methods can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Theoretical calculations of vibrational frequencies, often performed using DFT methods, can aid in the assignment of experimental IR and Raman spectra. researchgate.net By comparing calculated and experimental spectra, a detailed understanding of the molecule's vibrational modes can be achieved.

Furthermore, methods like Time-Dependent Density Functional Theory (TD-DFT) or more advanced multireference methods such as CASPT2 can be used to predict the electronic absorption spectra. nih.gov For α,β-unsaturated ketones, key electronic transitions include the n→π* and π→π* transitions. Calculations can predict the excitation energies and oscillator strengths for these transitions, helping to interpret the experimental UV-Vis spectrum. For example, studies on the related mthis compound oxide have shown that electronic structure calculations can predict π*←π transitions with significant accuracy. nih.gov This predictive capability is invaluable for identifying transient species and understanding photochemical processes. nih.govaalto.fi

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods has become a powerful tool to assist in the assignment of experimental spectra and to confirm structural hypotheses. researchgate.netnih.gov For this compound, computational prediction of ¹H and ¹³C NMR chemical shifts is typically performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely applied method. researchgate.net

The process involves several key steps. First, the three-dimensional geometry of the this compound molecule is optimized to find its lowest energy conformation. Following optimization, the NMR shielding tensors are calculated for this geometry. These calculations are performed using a specific functional (e.g., B3LYP, WP04) and a basis set (e.g., 6-31G(d), cc-pVTZ). acs.org To better mimic experimental conditions, solvent effects are often included using a computational approach like the Polarizable Continuum Model (PCM). acs.orggithub.io The final predicted chemical shifts are obtained by referencing the calculated isotropic shielding values of the molecule's nuclei to the calculated shielding value of a standard reference compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net

Below is a table comparing experimental ¹H NMR chemical shifts for this compound with the type of data that would be generated through computational prediction.

Interactive Table 1: Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for this compound

Proton LabelExperimental Chemical Shift (ppm) chemicalbook.comPredicted Chemical Shift (ppm) (Illustrative)
H-A6.34Value would be calculated
H-B6.23Value would be calculated
H-C5.81Value would be calculated
H-D (CH₂)2.62Value would be calculated
H-E (CH₃)1.11Value would be calculated

Note: Predicted values are generated via DFT calculations (e.g., WP04 functional with a suitable basis set and solvent model) and are shown here for illustrative purposes of the methodology.

Computational Toxicology and Reactivity Assessment

Computational methods are increasingly used to predict the toxicological properties and chemical reactivity of molecules, providing insights into their potential biological effects. For this compound, its identity as an α,β-unsaturated ketone is a key determinant of its reactivity and toxicological profile. nih.gov

Prediction of Michael Acceptor Reactivity Toward Biomolecules

This compound is an electrophilic compound that can act as a Michael acceptor. This reactivity is central to its biological activity, as it allows the molecule to form covalent bonds with biological nucleophiles, such as the thiol group in the amino acid cysteine, which is a component of the vital antioxidant glutathione (B108866) (GSH). rsc.orgresearchgate.net

Quantum chemical calculations are employed to predict the reactivity of Michael acceptors like this compound. A common approach involves calculating the transition-state energies for the Michael addition reaction with a model nucleophile, such as methane (B114726) thiol (CH₃SH), which serves as a surrogate for glutathione. rsc.orgresearchgate.net These calculations, often performed at the DFT level (e.g., B3LYP/6-31G**), yield intrinsic reaction barriers (ΔE‡). A lower calculated reaction barrier indicates a more favorable reaction and thus higher reactivity. rsc.org

Research has demonstrated a strong correlation between these computationally predicted reaction barriers and experimentally determined reaction rates with glutathione (kGSH). rsc.orgresearchgate.net This allows for the in silico screening of the toxicity-relevant electrophilicity of α,β-unsaturated carbonyl compounds. rsc.org Models have been developed that use descriptors such as the electrophilicity index at the β-carbon, resonance stabilization, and steric hindrance to predict these kinetic rate constants with high accuracy. researchgate.net

Interactive Table 2: Illustrative Data for Computational Reactivity Prediction of α,β-Unsaturated Carbonyls

Compound ClassExample CompoundComputational Descriptor (e.g., ΔE‡)Experimental Reactivity (e.g., log kGSH)
AldehydeAcroleinValue would be calculatedExperimental value
Ketone3-Buten-2-one (Mthis compound)Value would be calculatedExperimental value
EsterMethyl acrylate (B77674)Value would be calculatedExperimental value

Note: This table illustrates the type of data used in studies that correlate computational predictions with experimental results for a class of Michael acceptors. rsc.orgresearchgate.net

Structure-Activity Relationship Modeling for Biological Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to link the chemical structure of a compound to its biological activity or toxicity. For α,β-unsaturated ketones, these models are crucial for understanding how variations in structure affect toxicity. nih.gov

This compound is often studied as a representative of the straight-chain aliphatic α,β-unsaturated ketone class. nih.gov Computational SAR studies investigate how features like the nature of the alkyl group (e.g., ethyl vs. methyl) and substitution at the α- or β-positions of the double bond influence reactivity and, consequently, toxicity. rsc.org

The computational methods described previously, such as the calculation of reaction barriers and electrophilicity indices, provide quantitative descriptors that are used in these models. rsc.orgresearchgate.net For instance, the calculated reaction barrier for the Michael addition can be used as a descriptor of electrophilic reactivity to predict toxicological endpoints, such as 50% growth inhibition values (EC₅₀) in cell-based assays. rsc.orgresearchgate.net These predictive models are valuable for the hazard evaluation of α,β-unsaturated carbonyls, enabling the early identification of potentially toxic compounds and prioritizing them for further testing. rsc.org

Applications in Fine Chemical Synthesis and Complex Molecule Construction

Building Block for Pharmaceutical Intermediates

The chemical properties of ethyl vinyl ketone make it a valuable precursor in the pharmaceutical industry. It serves as a starting material for creating more complex intermediates that are subsequently used in the synthesis of active pharmaceutical ingredients (APIs). researchgate.netmasterorganicchemistry.comorganicreactions.org Its ability to introduce a five-carbon chain into a molecule through reactions like Michael addition is a key feature of its utility. researchgate.net

Synthesis of Hypolipidemic Agents

This compound has been identified as a key starting material for intermediates used in the synthesis of hypolipidemic agents, which are drugs aimed at reducing lipid levels in the blood, such as cholesterol. scribd.comnih.gov Research has pointed to processes where EVK is generated in situ from precursors like 1-chloropentan-3-one for immediate use in the synthesis of these pharmaceutical intermediates. nih.gov This approach avoids handling the highly reactive EVK directly while still leveraging its synthetic potential. nih.gov

Routes to Other Bioactive Molecules

The reactivity of this compound extends to the synthesis of various other bioactive molecules. As a classic Michael acceptor, it reacts with a wide range of nucleophiles to create 1,5-dicarbonyl compounds, which are themselves versatile intermediates for building cyclic systems. researchgate.net Furthermore, its role as a dienophile in Diels-Alder reactions provides a direct pathway to functionalized six-membered rings, a common structural motif in many biologically active compounds. researchgate.net Organocatalyzed reactions involving alkyl vinyl ketones like EVK are employed in the production of medicinally active compounds, highlighting the broad applicability of this reagent in medicinal chemistry. researchgate.netresearchgate.net

Construction of Natural Products and Analogs

The total synthesis of natural products is a significant field of organic chemistry that showcases the power of synthetic methodologies. This compound is a frequently used reagent in this area, enabling the efficient construction of complex carbocyclic and heterocyclic frameworks that form the core of many natural products.

Total Synthesis of Terpenes and Steroids

This compound is a cornerstone reagent in the Robinson annulation, a powerful ring-forming reaction used extensively in the synthesis of terpenes and steroids. juniperpublishers.comresearchgate.net This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone like EVK, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. researchgate.netorganic-chemistry.org

The process is fundamental for constructing the polycyclic systems characteristic of steroids. wikipedia.org For example, the reaction of a cyclic ketone with this compound directly builds a new cyclohexenone ring fused to the starting ring, a key step in assembling the steroid nucleus. researchgate.netorganic-chemistry.org This method has been applied in the synthesis of tetracyclic terpenes and was crucial in historical syntheses of steroids like cortisone. wikipedia.org

Key Reaction in Steroid and Terpene Synthesis

Pheromone Synthesis (e.g., Brevicomin, Isobrevicomin)

This compound is an important precursor in the synthesis of insect pheromones, such as brevicomin and isobrevicomin, which are aggregation pheromones for several beetle species. A common synthetic strategy involves the conjugate addition of a primary alkyl iodide to this compound. This reaction, often promoted by a zinc-copper couple and accelerated by ultrasound, forms a key adduct. This intermediate then undergoes an intramolecular catalyzed cyclization to produce the final 6,8-dioxabicyclo[3.2.1]octane skeleton of the pheromones. Specifically, this method has been successfully used to synthesize exo-isobrevicomin and exo-brevicomin.

Synthesis of Quinolines and Related Heterocycles

This compound is a suitable component for the synthesis of quinoline (B57606) derivatives via the Friedländer annulation. organicreactions.orgwikipedia.orgnih.gov This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as EVK. organic-chemistry.org In this context, the ethyl group of EVK provides the necessary atoms to form the new pyridine (B92270) ring, leading to the formation of a 3-substituted quinoline. The reaction is typically catalyzed by either acid or base and proceeds through the formation of an imine or an aldol adduct, followed by cyclization and dehydration to yield the aromatic quinoline ring system. wikipedia.orgnih.gov This method provides a straightforward route to functionalized quinolines, which are a major class of heterocycles with significant biological and pharmacological activities. nih.gov

Compounds Mentioned in this Article

Industrial Chemical Process Enhancements

Beyond its role in laboratory-scale synthesis, this compound finds applications in enhancing industrial chemical processes, contributing to improved efficiency and the development of novel materials.

Cellulose (B213188) Pulping Modifiers

In the paper and pulp industry, this compound has been identified as a yield improver in the alkaline pulping of cellulose. nih.gov During the pulping process, the goal is to break down lignin (B12514952) in wood while preserving the cellulose fibers that form the basis of paper. The addition of chemical modifiers like this compound can help to optimize this process, leading to a higher yield of quality cellulose pulp from the raw wood material. nih.gov

Solvent Development for Industrial Applications

This compound is a precursor in the development of specialized industrial solvents. google.com While EVK itself is used as a chemical intermediate, it can be reacted with other simple molecules to generate new solvents with desirable properties. chemicalbull.comgoogle.com A notable example is its reaction with lower alkanols. The reaction of this compound with methanol (B129727) results in the formation of 1-methoxy-3-pentanone. google.com This derivative is recognized as a useful solvent, particularly noted for having characteristics that may lead to reduced air pollution compared to some traditional industrial solvents. google.com

Data Tables

Table 1: Industrial Applications of this compound

Application Area Specific Use Resulting Product/Effect Reference
Pulp & Paper Cellulose Pulping Modifier Increased yield of cellulose pulp nih.gov
Solvent Manufacturing Precursor for Solvent Synthesis Formation of 1-methoxy-3-pentanone (a solvent) google.com
Chemical Synthesis Intermediate Pharmaceuticals, Agrochemicals chemicalbull.com
Polymer Industry Comonomer / Crosslinking Agent Specialty Polymers chemicalbull.com

| Coatings & Adhesives | Reagent | Functionalized Molecules | chemicalbull.com |

Table 2: Chemical Compounds Mentioned

Compound Name
1-methoxy-3-pentanone
Carbon
Cellulose
This compound
Lignin

Advanced Analytical Techniques for Ethyl Vinyl Ketone and Its Reaction Products

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural identification of ethyl vinyl ketone and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of this compound and its reaction products. guidechem.comguidechem.com It provides precise information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for its five distinct proton environments. chemicalbook.com The vinyl protons (CH=CH₂) appear as a complex set of multiplets in the downfield region (typically δ 5.8-6.4 ppm) due to geminal, cis, and trans couplings. chemicalbook.comrsc.org The ethyl group protons (CH₂CH₃) present as a quartet for the methylene (B1212753) group adjacent to the carbonyl and a triplet for the terminal methyl group. chemicalbook.com ¹H NMR is also a powerful tool for monitoring reaction kinetics, such as polymerization, where the conversion of EVK can be calculated by comparing the integration of the vinyl proton signals with the appearance of alkyl proton signals of the resulting polymer. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the five carbon atoms in the EVK molecule. guidechem.comchemicalbook.com The carbonyl carbon is the most deshielded, appearing significantly downfield. The vinyl carbons and the carbons of the ethyl group appear at characteristic chemical shifts. oregonstate.edu This technique is crucial for confirming the carbon skeleton of EVK and its reaction adducts. nih.govrsc.org

2D NMR: For more complex molecules, such as the adducts formed from EVK's reaction with biological molecules, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. libretexts.org COSY experiments reveal ¹H-¹H coupling correlations, helping to establish the connectivity of protons within a spin system. harvard.edu HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached (one-bond) or more distant (two- or three-bond) carbons, respectively, which is invaluable for assembling the complete molecular structure of reaction products. tamu.edu These techniques were instrumental in elucidating the structure of various deoxyguanosine adducts of EVK. nih.gov

Table 1: Representative NMR Data for this compound in CDCl₃ This table is interactive. Click on the headers to sort.

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
¹H ~6.34 dd J = 17.5, 8.7 Vinyl CH (trans to C=O)
¹H ~6.23 dd J = 17.5, -3.3 Vinyl CH (geminal)
¹H ~5.81 dd J = 8.7, -3.3 Vinyl CH (cis to C=O)
¹H ~2.62 q J = 7.3 Carbonyl α-CH₂
¹H ~1.11 t J = 7.3 Ethyl CH₃
¹³C ~200 s - Carbonyl (C=O)
¹³C ~137 t - Vinyl =CH₂
¹³C ~128 d - Vinyl -CH=
¹³C ~33 t - Carbonyl α-CH₂
¹³C ~8 q - Ethyl CH₃

Data compiled from representative values. guidechem.comchemicalbook.comchemicalbook.com Actual values may vary depending on experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. guidechem.comchemicalbook.com A prominent, sharp peak is observed for the C=O (carbonyl) stretching vibration, typically around 1700-1680 cm⁻¹. Another strong band appears in the 1620-1600 cm⁻¹ region, corresponding to the C=C stretching of the vinyl group. The C-H stretching vibrations of the vinyl and ethyl groups are also visible. chemicalbook.com Analysis of IR spectra is useful in studying reactions of EVK, for example, by monitoring the disappearance of the C=C absorption during polymerization or addition reactions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. chemicalbook.comchemicalbook.com While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For EVK, the C=C double bond often produces a strong signal in the Raman spectrum, which can be advantageous for quantification and analysis in aqueous solutions where IR suffers from strong water interference. Vibrational assignments for both s-cis and s-trans conformers of the related mthis compound have been completed using a combination of IR and Raman spectra, a methodology applicable to EVK as well. acs.org

Table 2: Key Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3090 Medium C-H Stretch Vinyl (=C-H)
~2980 Medium C-H Stretch Alkyl (-C-H)
~1685 Strong C=O Stretch α,β-Unsaturated Ketone
~1615 Strong C=C Stretch Vinyl
~1410 Medium C-H Bend Methylene (-CH₂-)
~960 Strong C-H Bend Vinyl (out-of-plane)

Data based on typical values for α,β-unsaturated ketones and published spectra. guidechem.comchemicalbook.com

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to elucidate the structure of its reaction products through fragmentation analysis. chemicalbook.comnist.gov The electron ionization (EI) mass spectrum of EVK shows a molecular ion peak (M⁺) corresponding to its molecular weight (84.12 g/mol ) and characteristic fragment ions resulting from the loss of ethyl and carbonyl groups. chemicalbook.comnist.gov

For the analysis of non-volatile or thermally fragile reaction products, such as the adducts formed between EVK and nucleosides, soft ionization techniques like Electrospray Ionization (ESI-MS) are essential. nih.gov ESI allows for the ionization of molecules directly from a solution, often the eluent from an HPLC system (LC-MS), minimizing degradation and enabling the analysis of complex biological mixtures. sielc.com The ability to couple HPLC with MS provides a powerful tool for separating complex reaction mixtures and obtaining mass data for each component. sielc.com

Chromatographic Separation Techniques

Chromatography is fundamental for isolating this compound from complex matrices and for analyzing the composition of reaction mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas chromatography (GC) is the method of choice for analyzing volatile and semi-volatile compounds like this compound. nist.govnih.gov It has been used to detect EVK in various environmental samples, including lake water and cigarette smoke. nih.gov In reaction analysis, GC can separate unreacted EVK from other volatile products and solvents, allowing for quantification and purity assessment. epa.gov The behavior of vinyl ketones in GC has been studied, with retention data determined on various stationary phases to optimize separation. capes.gov.br For complex environmental samples, GC is often coupled with mass spectrometry (GC/MS), providing definitive identification of the separated components based on both their retention time and mass spectrum. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds in liquid mixtures. It is particularly well-suited for analyzing non-volatile, polar, or thermally unstable reaction products of this compound that are not amenable to GC analysis. sielc.com

Reverse-phase (RP) HPLC methods have been developed for the analysis of EVK and related vinyl ketones. sielc.comsielc.com A typical RP-HPLC method for this compound uses a C18 or other nonpolar stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com The method can be scaled for preparative separation to isolate impurities or reaction products for further analysis. sielc.comsielc.com For enhanced detection and structural confirmation, HPLC systems are frequently coupled with mass spectrometers (LC-MS), a crucial combination for identifying adducts of EVK with DNA components like deoxyguanosine in complex biological matrices. nih.gov

Table 3: Example of an RP-HPLC Method for this compound Analysis This table is interactive. Click on the headers to sort.

Parameter Condition Purpose/Comment
Column Newcrom R1 (Reverse-Phase) Provides separation based on hydrophobicity.
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid Elutes compounds from the column. Acid improves peak shape.
Detection UV-Vis or Mass Spectrometry (MS) UV detection is common; for MS compatibility, phosphoric acid is replaced with formic acid.
Application Quantification of EVK, separation of impurities, analysis of complex mixtures. Method is scalable for preparative work.

Method details adapted from SIELC Technologies. sielc.com

Thermal Analysis Techniques

Thermal analysis techniques are essential in characterizing the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, these methods provide critical insights into their thermal stability, transitions, and degradation behavior.

Differential Scanning Calorimetry (DSC) for Polymer Studies

Differential Scanning Calorimetry (DSC) is a widely employed thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. eag.comnetzsch.com It is a powerful tool for studying the thermal properties of polymers, providing data on glass transition temperatures (Tg), melting points (Tm), crystallization temperatures (Tc), and the heat of fusion, which can be used to estimate the degree of crystallinity. eag.comshimadzu.com

In the context of polymers derived from this compound, DSC is instrumental in understanding their thermal behavior and stability. Research into the thermal degradation of poly(alkyl vinyl ketone)s has utilized DSC to compare their properties. A study investigating various poly(vinyl ketone)s demonstrated that the thermal stability is influenced by the structure of the alkyl substituent. The temperature at which weight loss begins for poly(this compound) was found to be higher than that for poly(mthis compound) but lower than for poly(isopropyl vinyl ketone) and poly(tert-butyl vinyl ketone), indicating a specific hierarchy in thermal stability among these polymers. tandfonline.com

DSC is also crucial for characterizing copolymers that include vinyl ketone segments. For instance, it has been used to analyze the thermal properties of triblock copolymers containing a poly(mthis compound) block, helping to determine the melting and crystallization profiles of the constituent polymer blocks. researchgate.net Furthermore, DSC is effective in assessing the miscibility of polymer blends. The presence of a single glass transition temperature in a DSC thermogram for a blend of two polymers, such as poly(4-vinylphenol) and poly(vinyl methyl ketone), is a strong indicator that the polymers are miscible. researchgate.net

The data below, derived from thermal analysis studies, illustrates the comparative thermal stability of various poly(vinyl ketone)s.

Table 1: Onset Temperature of Thermal Degradation for Various Poly(vinyl Ketone)s

Polymer Onset Temperature of Weight Loss (°C)
Poly(methyl isopropenyl ketone) < 200
Poly(mthis compound) ~220
Poly(this compound) ~250
Poly(isopropyl vinyl ketone) > 250
Poly(tert-butyl vinyl ketone) > 250

Note: The temperatures are approximate values based on thermogravimetric analysis (TGA) curves reported in the literature. tandfonline.com

X-ray Diffraction for Structural Elucidation of Derivatives

X-ray Diffraction (XRD) is a primary analytical technique for determining the atomic and molecular structure of a material. When X-rays are directed at a sample, they are scattered by the electrons of the atoms. In crystalline materials, where atoms are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of peaks. The positions and intensities of these peaks are unique to the crystal structure of the material.

For polymeric materials, XRD is widely used to assess the degree of crystallinity. Amorphous polymers lack long-range order and produce a broad, diffuse halo in their diffraction pattern, whereas semi-crystalline polymers show sharp peaks superimposed on this amorphous halo. researchgate.net For example, XRD analysis of ethylene-co-vinyl acetate (B1210297) (EVA) often shows a broad band centered around a 2θ angle of 20°, which is characteristic of its amorphous phase. researchgate.net Similarly, XRD has been used to compare the crystallinity of poly(vinyl alcohol) in its raw powder form versus a physically crosslinked film. mdpi.com

In the context of this compound, XRD is an indispensable tool for the structural elucidation of its crystalline derivatives. This compound can participate in various chemical reactions, such as Diels-Alder cycloadditions or aldol (B89426) reactions, to form new, more complex molecules. mdpi.comresearchgate.net If these derivative products can be crystallized, single-crystal XRD can provide an unambiguous determination of their three-dimensional structure. This includes precise bond lengths, bond angles, and the exact stereochemistry of the molecule, which is information that can be difficult to obtain from other spectroscopic methods alone. For example, while NMR spectroscopy can suggest the relative stereochemistry of aldol adducts derived from this compound, XRD provides definitive proof of the molecular conformation and configuration in the solid state. mdpi.com

The following table is an illustrative example of the type of crystallographic data that would be obtained from a single-crystal XRD analysis of a hypothetical crystalline derivative of this compound.

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

Parameter Value
Chemical Formula C₁₀H₁₂O₂
Formula Weight 164.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.561
b (Å) 5.994
c (Å) 17.235
β (°) 101.52
Volume (ų) 865.4
Z (molecules/unit cell) 4

Note: This table is for illustrative purposes only and does not represent a specific, measured derivative of this compound.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Poly(this compound)
Poly(methyl isopropenyl ketone)
Poly(mthis compound)
Poly(isopropyl vinyl ketone)
Poly(tert-butyl vinyl ketone)
Styrene (B11656)
Poly(ε-caprolactone)
Poly(lactic acid)
Poly(4-vinylphenol)
Ethylene-co-vinyl acetate (EVA)
Poly(vinyl alcohol)
4-nitrobenzaldehyde

Q & A

Q. How is ethyl vinyl ketone synthesized and characterized in laboratory settings?

EVK (1-penten-3-one) is typically synthesized via controlled distillation of precursor compounds, with purification steps involving polymerization inhibitors like p-methoxyphenol (0.2% by weight) to prevent undesired side reactions . Key characterization parameters include:

  • Physical properties : Boiling point (38°C at 60 mmHg), density (0.851–0.859 g/mL at 20°C), and refractive index (n²⁰/D = 1.419) .
  • Structural analysis : Confirmed via NMR and FT-IR spectroscopy, with molecular formula C₅H₈O (MW 84.12) .
  • Storage : Requires separation from oxidizers and acids, stored in ventilated, low-temperature environments .

Q. What safety protocols are essential for handling EVK in research environments?

EVK is highly flammable (flash point: -7°C) and reactive. Key protocols include:

  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 31.1 mmHg at 25°C) .
  • Personal protective equipment (PPE) : Chemical-resistant gloves, goggles, and flame-retardant lab coats .
  • Emergency measures : Immediate access to eye-wash stations, emergency showers, and protocols for decontaminating exposed clothing .

Advanced Research Questions

Q. How can researchers design experiments to investigate EVK's electrophilic reactivity with biological thiols like glutathione (GSH)?

  • Experimental design : Conduct kinetic assays under nonenzymatic, noncatalytic conditions to isolate EVK’s intrinsic reactivity. Compare reaction rates with synthetic analogs (e.g., biliatresone) using HPLC or LC-MS to quantify adduct formation .
  • Controls : Include GSH-only and EVK-only groups to rule out autoxidation or spontaneous degradation .
  • Data interpretation : Use pseudo-first-order kinetics to determine rate constants, accounting for pH and temperature effects on thiolate ion availability .

Q. How do contradictory findings in EVK ozonolysis studies inform mechanistic investigations in atmospheric chemistry?

  • Problem : Discrepancies in reported primary carbonyl products (e.g., acetic acid vs. formaldehyde) from EVK ozonolysis .
  • Methodological solutions :
    • Use isotopically labeled O₃ (¹⁸O) to track oxygen incorporation into products via mass spectrometry .
    • Conduct matrix isolation experiments to stabilize transient intermediates (e.g., Criegee intermediates) for spectroscopic characterization .
    • Compare results across reactor types (flow vs. static) to assess wall effects or secondary reactions .

Q. What role does EVK play in synthesizing functional polymers, and how is its purity maintained during polymerization?

  • Application : EVK serves as a monomer in carbonyl-containing polymers (e.g., poly(vinylpyridinium ketones)), enabling tailored material properties for catalytic or sensor applications .
  • Purity control :
    • Distill EVK under reduced pressure to remove inhibitors (e.g., p-methoxyphenol) before polymerization .
    • Monitor residual inhibitor levels via GC-MS to avoid unintended chain termination .
    • Optimize reaction conditions (e.g., inert atmosphere, temperature) to minimize radical scavenging .

Q. How can researchers resolve challenges in quantifying EVK in complex environmental matrices (e.g., atmospheric samples)?

  • Analytical methods :
    • Pre-concentration : Use thermal desorption tubes with Tenax® adsorbents for VOC trapping .
    • Detection : Employ gas chromatography coupled with flame ionization detection (GC-FID) or proton-transfer-reaction mass spectrometry (PTR-MS) for real-time analysis .
    • Calibration : Prepare EVK standards in synthetic air to account for matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl vinyl ketone
Reactant of Route 2
Ethyl vinyl ketone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.